Superior Catalytic Efficiency (kcat/Km) Compared to Autophosphorylation Site Peptide for pp60c-src
The optimized Src substrate peptide I, (FGE)3Y(GEF)2GD, demonstrates a 251-fold higher catalytic efficiency (kcat/Km) for pp60c-src tyrosine kinase compared to RRLIEDAEYAARRG, a peptide derived from the Src autophosphorylation site. This enhancement arises from a 38-fold reduction in Km and a 6.6-fold increase in kcat [1].
| Evidence Dimension | Catalytic Efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 251-fold higher kcat/Km (relative to comparator) |
| Comparator Or Baseline | RRLIEDAEYAARRG (Src autophosphorylation site peptide) |
| Quantified Difference | 251-fold increase in kcat/Km; 38-fold lower Km; 6.6-fold higher kcat |
| Conditions | In vitro kinase assay with purified pp60c-src tyrosine kinase |
Why This Matters
Higher kcat/Km translates directly to greater assay sensitivity, lower substrate consumption, and reduced enzyme quantities required per data point, lowering per-assay procurement costs.
- [1] Edison AM, Barker SC, Kassel DB, Boerner RJ, Knight WB. Exploration of the sequence specificity of pp60c-src tyrosine kinase. Minimal peptide sequence required for maximal activity. J Biol Chem. 1995 Nov 10;270(45):27112-5. View Source
